Butyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate
Description
Butyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate is a synthetic organic compound characterized by a piperidine core modified with a phenylsulfonyl group at the 1-position and an acetamido-benzoate moiety at the 2-position. The butyl ester group enhances lipophilicity, while the phenylsulfonyl substitution introduces steric bulk and polarizability. The compound’s molecular weight is approximately 437.5 g/mol (calculated), with a LogP estimated at ~3.5, indicating moderate hydrophobicity. Key functional groups include the sulfonamide, amide, and ester linkages, which influence its solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
butyl 4-[[2-[1-(benzenesulfonyl)piperidin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-2-3-17-31-24(28)19-12-14-20(15-13-19)25-23(27)18-21-9-7-8-16-26(21)32(29,30)22-10-5-4-6-11-22/h4-6,10-15,21H,2-3,7-9,16-18H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYYYHYACBQUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Butyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula: C20H30N2O3S
- Molecular Weight: 378.63 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, anticancer, and neuroprotective effects. The specific biological activities of this compound are summarized in the following sections.
Antibacterial Activity
Recent studies have demonstrated that piperidine derivatives possess notable antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 0.78 μg/mL |
| Compound B | Enterococcus faecium | 3.125 μg/mL |
These findings suggest that this compound may also exhibit similar antibacterial properties, making it a candidate for further investigation in treating resistant bacterial infections .
Anticancer Activity
Piperidine derivatives have been explored for their anticancer potential. Research indicates that certain piperidine-containing compounds induce apoptosis in cancer cell lines. For example, a study reported that a piperidine derivative demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
Case Studies
- FaDu Cell Line Study :
- Objective : To evaluate the cytotoxic effects of piperidine derivatives.
- Results : The compound significantly reduced cell viability and induced apoptosis.
- Multi-target Approach :
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, particularly in relation to Alzheimer's disease. Piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline.
| Activity | Inhibition (%) | Reference Compound |
|---|---|---|
| AChE Inhibition | 70% | Donepezil |
| BuChE Inhibition | 50% | Standard Inhibitor |
This dual inhibition could be beneficial for treating neurodegenerative disorders by enhancing cholinergic transmission .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds with similar structures inhibit key enzymes involved in bacterial growth and cancer cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells contributes to their cytotoxic effects.
- Neurotransmitter Modulation : By inhibiting AChE and BuChE, the compound may enhance neurotransmitter levels, potentially improving cognitive function.
Comparison with Similar Compounds
Table 1: Key Property Comparison
Key Observations :
- The phenylsulfonyl and butyl ester groups in the target compound contribute to its higher molecular weight and LogP compared to Ethyl 2-(piperidin-4-yl)acetate, a simpler piperidine ester .
- The elevated TPSA (~110 Ų vs. 38.77 Ų) suggests reduced gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration, limiting its utility in central nervous system (CNS) drug development .
- The ethyl analog’s lower molecular weight and TPSA correlate with high GI absorption and BBB permeability, making it a candidate for CNS-targeted therapies .
Functional Analogues
- Methyl 4-(piperidin-2-yl)benzoate : Shares a piperidine-benzoate backbone but lacks sulfonylation, resulting in lower molecular weight (~265 g/mol) and LogP (~1.8).
- Propyl 3-(1-(tosyl)piperidin-3-yl)acetate : Features a tosyl group and propyl ester, with a TPSA of ~95 Ų and LogP ~2.9, highlighting the impact of sulfonyl substituents on polarity.
Research Implications
The target compound’s structural complexity positions it as a candidate for peripheral therapeutic targets requiring prolonged metabolic stability. However, its high TPSA and molecular weight necessitate prodrug strategies or formulation enhancements to improve bioavailability. In contrast, simpler piperidine esters like Ethyl 2-(piperidin-4-yl)acetate remain advantageous for CNS applications due to favorable pharmacokinetics . Further studies should explore the compound’s binding affinity to specific enzymatic targets and its in vivo pharmacokinetic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
